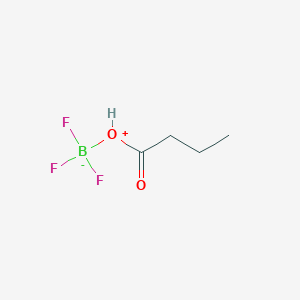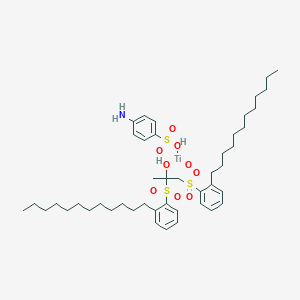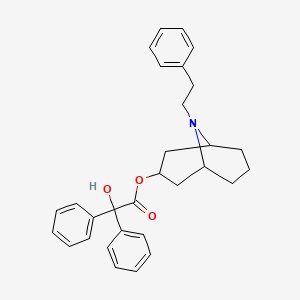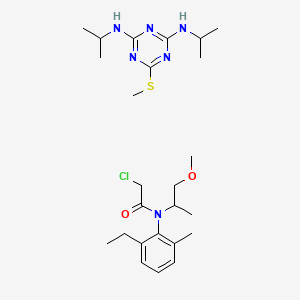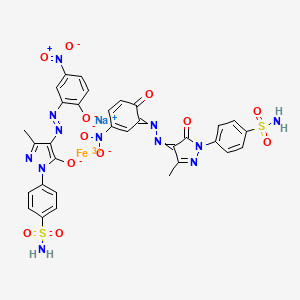
beta-D-glucopyranuronic acid,ethyl ester,tetraacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
beta-D-glucopyranuronic acid, ethyl ester, tetraacetate: is a chemical compound with the molecular formula C14H20O11. It is a derivative of glucuronic acid, where the hydroxyl groups are acetylated, and the carboxyl group is esterified with ethanol. This compound is often used in biochemical research and has various applications in different scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucopyranuronic acid, ethyl ester, tetraacetate typically involves the acetylation of glucuronic acid derivatives. The process begins with the protection of the hydroxyl groups of glucuronic acid using acetic anhydride in the presence of a catalyst like pyridine. The carboxyl group is then esterified with ethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques like chromatography is common to isolate the desired product .
化学反応の分析
Types of Reactions:
Oxidation: beta-D-glucopyranuronic acid, ethyl ester, tetraacetate can undergo oxidation reactions, where the acetyl groups can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed:
- Oxidation can yield glucuronic acid derivatives.
- Reduction can produce glucopyranose derivatives.
- Substitution reactions can lead to various functionalized glucuronic acid esters .
科学的研究の応用
Chemistry: In chemistry, beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of various glucuronic acid derivatives .
Biology: In biological research, this compound is used to study the metabolism of glucuronic acid and its derivatives. It is also used in the synthesis of glycosaminoglycans, which are important components of the extracellular matrix .
Medicine: In medicine, beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is explored for its potential use in drug delivery systems. Its derivatives are studied for their ability to enhance the solubility and bioavailability of drugs .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals .
作用機序
The mechanism of action of beta-D-glucopyranuronic acid, ethyl ester, tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The acetylated hydroxyl groups and esterified carboxyl group allow it to participate in various biochemical pathways. It can act as a substrate for enzymes involved in glucuronidation, a process important for detoxification and metabolism .
類似化合物との比較
Similar Compounds:
beta-D-glucopyranuronic acid, methyl ester, tetraacetate: Similar in structure but with a methyl ester instead of an ethyl ester.
beta-D-glucopyranuronic acid, propyl ester, tetraacetate: Similar but with a propyl ester group.
beta-D-glucopyranuronic acid, butyl ester, tetraacetate: Similar but with a butyl ester group.
Uniqueness: beta-D-glucopyranuronic acid, ethyl ester, tetraacetate is unique due to its specific ester and acetyl groups, which confer distinct chemical properties and reactivity. Its ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in research and industry .
特性
| 74774-21-3 | |
分子式 |
C16H22O11 |
分子量 |
390.34 g/mol |
IUPAC名 |
ethyl (2S,3S,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H22O11/c1-6-22-15(21)13-11(23-7(2)17)12(24-8(3)18)14(25-9(4)19)16(27-13)26-10(5)20/h11-14,16H,6H2,1-5H3/t11-,12-,13-,14+,16+/m0/s1 |
InChIキー |
RWXHCKBOPBLXMA-GRYWWWGRSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CCOC(=O)C1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


